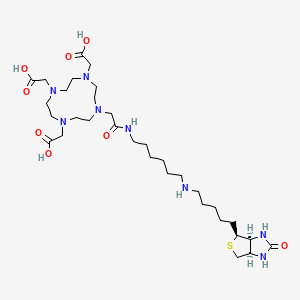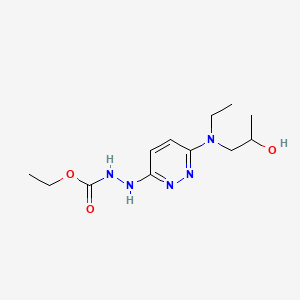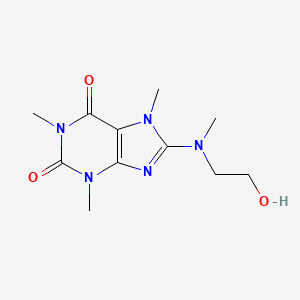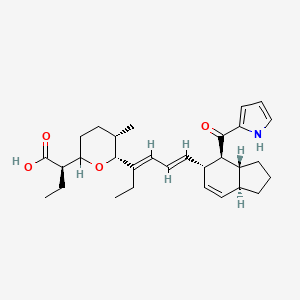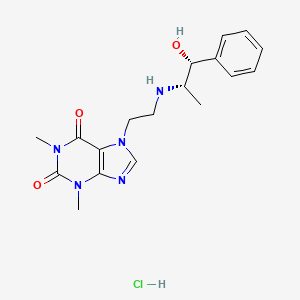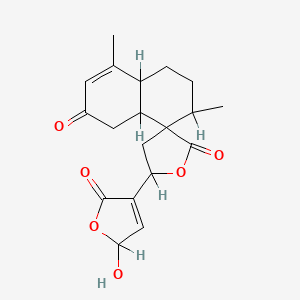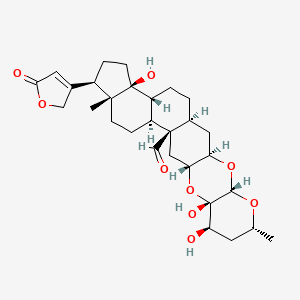
Caffeinsäurephenylester
Übersicht
Beschreibung
Caffeic acid phenethyl ester (CAPE) is a natural phenolic chemical compound. It is the ester of caffeic acid and phenethyl alcohol . CAPE is found in a variety of plants and is also a component of propolis from honeybee hives . It has antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro .
Synthesis Analysis
The structure of CAPE, synthesized by base-catalyzed alkylation of caffeic acid salt with beta-bromoethylbenzene in HMPA (hexamethylphosphoramide) and recrystallized from benzene, was confirmed by single crystal X-ray diffraction . Its simple chemical structure has inspired the synthesis of many derivatives, with aliphatic and/or aromatic moieties, some of which have improved the biological properties .Molecular Structure Analysis
The molecular formula of CAPE is C17H16O4 . The structure of CAPE was confirmed by single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Neuroprotektive Aktivitäten
CAPE zeigt wichtige biologische Aktivitäten, darunter neuroprotektive Aktivität durch Modulation der Nrf2- und NF-κB-Pfade, Förderung der antioxidativen Enzymexprimierung und Hemmung der Expression proinflammatorischer Zytokine . Es hat sich gezeigt, dass es bei neurodegenerativen Erkrankungen wirksam ist, die durch einen progressiven Prozess der Degeneration und des neuronalen Absterbens gekennzeichnet sind, wobei oxidativer Stress und Neuroinflammation Schlüsselfaktoren sind .
Antioxidative Eigenschaften
CAPE ist bekannt für seine antioxidativen Eigenschaften. Es reagiert auf oxidativen Stress mit zytoprotektiver Aktivität . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Krankheiten, bei denen oxidativer Stress eine Schlüsselrolle spielt.
Entzündungshemmende Eigenschaften
CAPE hat sich als entzündungshemmend erwiesen. Es hemmt die Expression von proinflammatorischen Zytokinen , die Proteine sind, die die Zellen des Immunsystems während der Reaktion des Körpers auf Stress, Infektionen und andere Bedingungen regulieren.
Potenzial in der Krebsbehandlung
CAPE kann die Proliferation von Krebszellen unterdrücken, indem die Transkription und Expression von Claudin-2 herunterreguliert und die Chemosensitivität gegenüber Doxorubicin erhöht wird . Claudin-2 wird in hohem Maße im menschlichen Lungenadenokarzinom exprimiert, und seine Herunterregulierung könnte möglicherweise das Wachstum von Krebszellen hemmen .
Einsatz in der Nanotechnologie
CAPE wurde in selbstassemblierten Reispeptid-Nanopartikeln eingekapselt, um seine wässrige Löslichkeit und Lagerstabilität zu verbessern . Diese Einkapselung erhöhte die CAPE-Stabilität signifikant, und seine Wasserlöslichkeit wurde um das 45-fache erhöht .
Behandlung von akuter Pankreatitis
Es wurde festgestellt, dass eine nanoliposomale Formulierung von CAPE experimentell induzierte akute Pankreatitis in einem Rattenmodell lindert . Dies deutet auf potenzielle therapeutische Anwendungen von CAPE bei der Behandlung von akuter Pankreatitis hin.
Schutz vor ischämischer Schädigung
In Rattenmodellen hat sich gezeigt, dass CAPE vor vorübergehender ischämischer Schädigung mit einem breiten therapeutischen Fenster (ca. 18 Stunden) schützt und neonatale Enzephalopathie verhindert . Der zugrunde liegende molekulare Mechanismus könnte die Blockierung der NF-κB-vermittelten neuronalen Entzündung und der Mitochondrien-vermittelten Apoptose sowie antioxidative Wirkungen beinhalten .
Verbesserung der Bioverfügbarkeit
Es wurde festgestellt, dass die Einkapselung von CAPE in Reispeptid-Nanopartikeln (RPNs) die Freisetzung von CAPE verzögert, was auf einen besseren CAPE-Schutz vor extremen Umgebungen während der Verdauung hindeutet . Dies könnte die Bioverfügbarkeit von CAPE im Körper möglicherweise verbessern.
Wirkmechanismus
Caffeic Acid Phenethyl Ester (CAPE), also known as Phenethyl caffeate, is a flavonoid isolated from honeybee propolis. It has shown multiple pharmacological potentials, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and protective effects on nervous systems and multiple organs .
Target of Action
CAPE’s primary targets include the nuclear factor κB (NF-κB) and XPO1/CRM1, a major nuclear export receptor . NF-κB plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
CAPE interacts with its targets primarily by inhibiting their activity. It was found to be a potent inhibitor of NF-κB, thereby modulating the immune response . It also reduces prostaglandin and leukotriene synthesis, exerting anti-inflammatory effects .
Biochemical Pathways
CAPE modulates the Nrf2 and NF-κB pathways, promoting antioxidant enzyme expression and inhibiting proinflammatory cytokine expression . It also affects the TGF-β1/Smad3 pathway, which is involved in liver fibrosis , and up-regulates the antioxidant capacity in HSC-T6 cells through the Nrf2-mediated MAPKs signaling pathway .
Pharmacokinetics
CAPE is a phenolic compound with an ester bond, which is cleaved by intracellular esterases following its easy access into cells due to its high cell permeability, releasing the effective caffeic acid . .
Result of Action
The molecular and cellular effects of CAPE’s action include inducing leukocyte apoptosis, modulating nuclear factor-kappa B, and suppressing acute inflammation . It also has antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro .
Action Environment
The action, efficacy, and stability of CAPE can be influenced by environmental factors. For instance, the CAPE content of propolis varies from different regions . .
Safety and Hazards
Zukünftige Richtungen
CAPE has shown many pharmacological potentials, including protective effects on multiple organs . Molecular docking studies showed the possibility of binding of CAPE with replication enzyme . It was found that CAPE has an inhibitory effect against the main protease enzyme and may be effective in the treatment of SARS‐CoV‐2 . This suggests that CAPE could be further explored for its potential therapeutic benefits.
Eigenschaften
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115610-29-2, 104594-70-9 | |
| Record name | (E)-Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID PHENETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: CAPE interacts with various cellular targets, making it difficult to pinpoint a single mechanism of action.
ANone:
- Spectroscopic Data: While the provided research papers don't delve into detailed spectroscopic data, CAPE is generally characterized by techniques like UV-Vis spectroscopy (with characteristic absorbance peaks), infrared spectroscopy (IR, for identifying functional groups), and nuclear magnetic resonance spectroscopy (NMR, for structural elucidation). []
ANone:
ANone: The provided research primarily focuses on CAPE's biological activities rather than its catalytic properties. Therefore, we cannot provide information on its reaction mechanisms, selectivity, or catalytic uses from the given context.
ANone: While the provided research doesn't explicitly detail computational studies on CAPE, such techniques are commonly employed in drug discovery. QSAR models could be developed to correlate CAPE's structure with its biological activities, aiding in the design of more potent and selective derivatives. Molecular docking simulations could be used to study its interactions with target proteins like NF-κB or predict the binding affinity of novel CAPE analogs.
A: Modifying CAPE's structure influences its biological activity. [] Studies on CAPE analogs revealed:
ANone:
ANone: While the provided research focuses on CAPE's biological effects, it's crucial to acknowledge SHE considerations, especially when progressing towards potential therapeutic applications.
ANone:
A:
ANone: The research primarily focuses on CAPE's potential therapeutic benefits, with limited emphasis on toxicological data. Thorough toxicological studies are crucial before considering clinical applications.
ANone:
ANone:
ANone:
A: Analytical methods used to quantify CAPE, like HPLC or LC-MS, should undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [] This validation ensures reliable and reproducible results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)

